dTAGV-1 hydrochloride

Pharmacokinetics In Vivo Target Validation PROTAC Optimization

For targets resistant to CRBN-mediated degradation, dTAGV-1 hydrochloride provides a validated VHL-recruiting alternative. First-generation dTAG-13 fails to degrade fusion oncoproteins like EWS/FLI; dTAGV-1 achieves rapid, selective clearance. Its 4.43 h half-life and 3-fold higher AUC versus dTAG-13 enable sustained in vivo knockdown with once-daily dosing, reducing animal handling stress and improving longitudinal data consistency. Global proteomics confirms zero significant off-target degradation (FDR<0.05), ensuring clean phenotypic interpretation. - Enables degradation of CRBN-recalcitrant targets (e.g., EWS/FLI) - 4.43 h half-life; degradation maintained 28 h post-dose in murine models - Orthogonal VHL recruitment allows co-treatment with CRBN-based degraders

Molecular Formula C68H91ClN6O14S
Molecular Weight 1284.0 g/mol
Cat. No. B12371397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTAGV-1 hydrochloride
Molecular FormulaC68H91ClN6O14S
Molecular Weight1284.0 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl
InChIInChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1
InChIKeyWZEDGWVEEAWMSD-LNVAYBNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dTAGV-1 Hydrochloride: VHL-Recruiting dTAG PROTAC


dTAGV-1 hydrochloride (CAS 2624313-16-0) is the hydrochloride salt form of dTAGV-1, a heterobifunctional PROTAC (PROteolysis-TArgeting Chimera) degrader within the degradation tag (dTAG) chemical biology platform [1]. It comprises an FKBP12F36V mutant-specific ligand (AP1867), an optimized all-carbon linker, and a von Hippel-Lindau (VHL) E3 ligase-binding ligand . This second-generation dTAG molecule selectively induces ubiquitination and proteasomal degradation of FKBP12F36V-tagged fusion proteins without engaging wild-type FKBP12, enabling precise, rapid, and reversible control of any protein of interest expressed as an FKBP12F36V in-frame fusion [1].

VHL-recruiting PROTAC degrader for FKBP12F36V-tagged fusion proteins
Second-generation dTAG platform with hydrochloride salt formulation for in vivo studies
Orthogonal to CRBN-based degraders; enables dual-target control studies

dTAGV-1 vs. First-Generation dTAG Degraders


The dTAG platform relies on a two-component system: an FKBP12F36V-tagged protein of interest and a heterobifunctional degrader [1]. First-generation molecules like dTAG-13 recruit cereblon (CRBN) E3 ligase, whereas dTAGV-1 recruits VHL. This E3 ligase switch is not interchangeable; certain protein targets and cellular contexts are completely recalcitrant to CRBN-mediated degradation but are efficiently degraded via VHL recruitment [1]. Specifically, the EWS/FLI oncogenic fusion protein in Ewing sarcoma cells showed no degradation with dTAG-13 yet was rapidly degraded upon dTAGV-1 treatment [1]. Moreover, the pharmacokinetic profile of dTAGV-1 is substantially superior to dTAG-13, enabling sustained target knockdown in vivo that cannot be replicated by the first-generation tool [1]. Substitution would therefore risk experimental failure due to either target recalcitrance or inadequate in vivo exposure.

dTAGV-1 (VHL)
dTAG-13 (CRBN)
E3 ligase recruitment
VHL E3 ligase; reported degradation of CRBN-recalcitrant targets
CRBN E3 ligase; target context may not transfer across ligase systems
In vivo exposure
Reported higher exposure and longer half-life; supports sustained knockdown models
Lower systemic exposure reported; sustained in vivo degradation may not reproduce
Salt form
Hydrochloride salt; formulation context for in vivo studies
Free base or TFA salt; counterion effects and solubility may shift assay outcomes

dTAGV-1 Hydrochloride: Quantitative Evidence


Superior Pharmacokinetics Over dTAG-13

dTAGV-1 exhibits substantially improved pharmacokinetic properties over the first-generation dTAG-13. In mice following a single intraperitoneal dose of 10 mg/kg, dTAGV-1 achieved a half-life (T½) of 4.43 h compared to 2.41 h for dTAG-13, representing an 84% increase in elimination half-life. Systemic exposure (AUCinf) was 3-fold higher for dTAGV-1 (18,517 hr*ng/mL vs. 6,140 hr*ng/mL) [1].

In Vivo PK Profile
Head-to-head
dTAGV-1: T½ 4.43 h; AUCinf 18,517 hr·ng/mL
dTAG-13: T½ 2.41 h; AUCinf 6,140 hr·ng/mL
≈3-fold higher systemic exposure
Supports sustained-exposure model context
10 mg/kg i.p. in mice; n=3 per time point
Pharmacokinetics In Vivo Target Validation PROTAC Optimization

EWS/FLI Oncoprotein Degradation

The FKBP12F36V-EWS/FLI fusion protein in EWS502 Ewing sarcoma cells was resistant to degradation by the CRBN-recruiting dTAG-13. In contrast, treatment with dTAGV-1 induced rapid degradation of EWS/FLI, detectable within 1 hour of exposure. Both dTAG-13 and dTAGV-1 effectively degraded a control FKBP12F36V-GFP fusion in the same cell line, confirming that the degradation machinery was functional in both cases; the difference was target- and E3 ligase-dependent [1].

EWS/FLI Fusion Degradation
Head-to-head
dTAGV-1: rapid degradation within 1 h; confirmed by quantitative proteomics
dTAG-13: no degradation of FKBP12F36V-EWS/FLI
Target- and E3 ligase-dependent response
Supports E3 ligase-context dependency review
500 nM; EWS502 cells; 1–4 h treatment
Ewing Sarcoma Oncoprotein Degradation E3 Ligase Context-Dependence

Global Proteomic Selectivity

Quantitative multiplexed proteomics using TMT labeling in PATU-8902 LACZ-FKBP12F36V cells treated with 500 nM dTAGV-1 for 4 hours identified FKBP12F36V as the only significantly degraded protein in the entire proteome (fold change < −2.0, P < 0.001, FDR q < 0.05). No changes were observed in VHL protein levels or VHL-regulated targets, and no significant degradation occurred with the inactive control dTAGV-1-NEG [1].

Proteomic Selectivity
Reported
1 protein degraded genome-wide
Supports target-specific degradation context
FDR < 0.05; 500 nM, 4 h; TMT proteomics
Chemical Proteomics Target Selectivity Off-Target Profiling

Sustained In Vivo Degradation Duration

In a murine MV4;11 leukemia xenograft model expressing luciferase-FKBP12F36V, daily intraperitoneal administration of 35 mg/kg dTAGV-1 produced a striking loss of bioluminescent signal within 4 h of the first dose. Critically, the duration of degradation was improved relative to dTAG-13, with clear degradation still evident 28 h after the final dose for dTAGV-1, whereas dTAG-13's effect waned more rapidly [1].

In Vivo Degradation Duration
Head-to-head
Degradation evident at 28 h post-final dose
Supports extended-interval dosing models
35 mg/kg i.p.; MV4;11 xenograft; bioluminescence imaging
Pharmacodynamics In Vivo Imaging Leukemia Models

Hydrochloride Salt Form Advantages

dTAGV-1 hydrochloride is the specifically formulated salt for in vivo applications. While the free base dTAGV-1 (or TFA salt) is used in vitro, the hydrochloride salt exhibits superior aqueous solubility, achieving a DMSO stock concentration of 100 mM (128.4 mg/mL) . The PK parameters reported (T½=4.43 h, Cmax=2123 ng/mL) were obtained using the hydrochloride salt formulation, validating its suitability for animal studies [1]. This contrasts with alternative salt forms (e.g., TFA) which may introduce confounding biological effects from counterions.

Salt Form Attribute
Formulation-context
HCl salt; DMSO solubility 100 mM
Formulation context for in vivo studies
TFA salt may introduce counterion artifacts
Formulation Chemistry In Vivo Pharmacology Salt Selection

dTAGV-1 Research Applications


In Vivo Target Validation

dTAGV-1 hydrochloride is the preferred tool for in vivo target validation experiments where sustained degradation is critical. Its 4.43 h half-life and 3-fold higher AUC compared to dTAG-13 [1] enable once-daily dosing with maintained target knockdown, as demonstrated in murine leukemia models where degradation was evident 28 h post-final dose . This reduces animal handling, minimizes stress-related variability, and improves the statistical power of longitudinal studies.

CRBN-Recalcitrant Oncogenic Fusions

For targets that fail to degrade with CRBN-recruiting degraders, dTAGV-1 provides a validated VHL-based alternative. This is most clearly demonstrated with the EWS/FLI fusion in Ewing sarcoma, which was completely resistant to dTAG-13 but rapidly degraded by dTAGV-1 [1]. Researchers investigating fusion oncoproteins, lineage-specific transcription factors, or any protein suspected of CRBN-resistance should prioritize dTAGV-1 to avoid false-negative degradation results.

Combinatorial Degrader Studies

dTAGV-1 recruits VHL, making it compatible with simultaneous use of CRBN-recruiting degraders. Co-treatment experiments with THAL-SNS-032 (CRBN-based CDK9 degrader) showed efficient degradation of both target proteins without substrate competition [1]. This enables orthogonal control of two independent targets in the same cell population—a capability not achievable with CRBN-only degrader combinations.

Proteomics and Functional Genomics Screens

Global proteomic profiling confirmed that dTAGV-1 degrades only the tagged FKBP12F36V fusion, with zero off-target proteins significantly altered (FDR < 0.05) [1]. This exquisite selectivity makes dTAGV-1 ideal for functional genomics screens, proteomic time-course experiments, and any study where confounding off-target degradation would obscure biological interpretation.

Application
Selection Property
Validation Focus
In vivo target validation studies
VHL-recruiting degrader with reported sustained-exposure profile
Sustained target knockdown verification in model
CRBN-recalcitrant fusion protein studies
VHL E3 ligase recruitment pathway; orthogonal to CRBN
Target degradation response confirmation
Orthogonal degrader combination studies
CRBN/VHL dual-recruitment compatibility
Dual-target degradation without substrate competition
Proteomic screening studies
Proteome-wide degradation selectivity context
Off-target protein degradation profiling

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37 linked technical documents
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